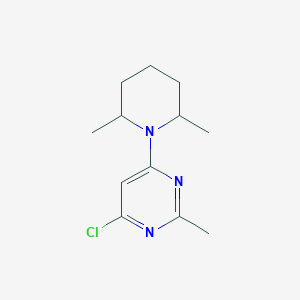

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position, a 2,6-dimethylpiperidinyl group at the 6-position, and a methyl group at the 2-position. Pyrimidines are heterocyclic aromatic organic compounds with applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves halogenation and nucleophilic substitution reactions, analogous to methods described for benzofuran derivatives in the literature .

Properties

IUPAC Name |

4-chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDOFXNXHHUAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=CC(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at Position 6 with 2,6-Dimethylpiperidine

Once 4,6-dichloro-2-methylpyrimidine is obtained, the chlorine at position 6 is selectively substituted by the nucleophilic 2,6-dimethylpiperidin-1-yl group.

- The substitution reaction is typically performed by reacting 4,6-dichloro-2-methylpyrimidine with 2,6-dimethylpiperidine in an appropriate solvent under heating or reflux conditions.

- The reaction proceeds via nucleophilic aromatic substitution at the more reactive 6-position chlorine atom.

- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used to facilitate the reaction.

- Base catalysts or additives like potassium carbonate may be used to enhance nucleophilicity and reaction rate.

- The reaction mixture is then worked up by extraction, washing, and purification via recrystallization or chromatography to isolate the target compound.

- Literature examples of similar pyrimidine derivatives suggest yields in the range of 40–70% for analogous substitutions, depending on conditions.

Alternative Synthetic Considerations

- Preparation of 2-amino-4-chloro-6-alkoxypyrimidines from 2-amino-4,6-dichloropyrimidine by reaction with alkali metal alkoxides in polar aprotic solvents (e.g., acetone, DMF) at low temperatures (5–60 °C) shows high selectivity and yields above 95%. Although this is for alkoxy substitution, similar nucleophilic substitution principles apply for amine nucleophiles like 2,6-dimethylpiperidine.

- Temperature control and stoichiometric balance of nucleophile are key to minimizing by-products and achieving high purity.

- Use of activated carbon filtration and careful washing steps improves product purity by removing colored impurities and side products.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of the reduced pyrimidine derivative.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analytical Techniques

Both the target compound and benzofuran analogues rely on $^1$H-NMR for structural confirmation. However, X-ray crystallography (utilizing SHELX software ) was critical for resolving the benzofuran derivative VI’s structure, a method that could similarly validate the pyrimidine’s stereochemistry if crystallized.

Functional Implications

- Bioactivity : Benzofuran derivatives with halogenated acetyl groups (e.g., III, VI) often exhibit antimicrobial or antitumor activity. The pyrimidine’s dimethylpiperidinyl group may enhance lipophilicity and target binding, akin to piperidine-containing drugs.

- Stability: Chlorine at the 4-position in both pyrimidines and benzofurans may improve stability against enzymatic degradation compared to non-halogenated analogues.

Biological Activity

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

- CAS Number : 2097957-94-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine moiety is significant as it enhances the compound's ability to penetrate biological membranes and interact with target proteins.

Anticancer Activity

Compounds containing piperidine rings have been explored for their anticancer properties. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those associated with breast and prostate cancers . The mechanism often involves inducing apoptosis through modulation of key signaling pathways.

Case Studies

- Antitumor Activity : In a study involving piperidine derivatives, compounds similar to this compound showed significant inhibition of tumor cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways .

- Antimicrobial Efficacy : While specific data on this compound is sparse, related pyrimidine derivatives have been tested for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) values were determined for several analogs, suggesting that structural modifications can lead to enhanced antimicrobial activity .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.